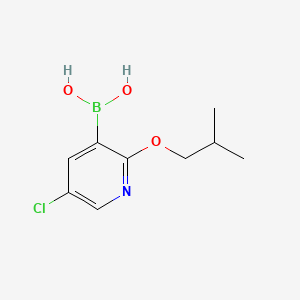
4-Epidemeclocycline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Epidemeclocycline Hydrochloride is a derivative of demeclocycline, belonging to the tetracycline class of antibiotics. It is known for its antibacterial properties and is used as a reference standard in pharmaceutical testing . The compound has a molecular formula of C21H21ClN2O8·HCl and a molecular weight of 501.31 .
Vorbereitungsmethoden
The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Analyse Chemischer Reaktionen
4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule, leading to the formation of new compounds.
Wissenschaftliche Forschungsanwendungen
4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying its effects on bacterial growth and protein synthesis.
Medicine: Investigating its potential as an antibacterial agent and its role in treating various infections.
Industry: Used in the development and testing of new antibiotics and other pharmaceutical products
Wirkmechanismus
The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .
Vergleich Mit ähnlichen Verbindungen
4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:
Demeclocycline: Known for its use in treating bacterial infections and its slower excretion rate.
Chlortetracycline: Another tetracycline antibiotic with similar antibacterial properties.
Tetracycline: The parent compound of the tetracycline class, widely used for its broad-spectrum antibacterial activity
This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.
Eigenschaften
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-MDIQSJHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)




![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

